Sodium myristoyl glycinate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
83934-45-6 |
|---|---|
Molecular Formula |
C16H30NNaO3 |
Molecular Weight |
307.40 g/mol |
IUPAC Name |
sodium;2-(tetradecanoylamino)acetate |
InChI |
InChI=1S/C16H31NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20;/h2-14H2,1H3,(H,17,18)(H,19,20);/q;+1/p-1 |
InChI Key |
YBDZITJALUSANZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Sodium Myristoyl Glycinate
Conventional Chemical Synthesis Pathways
The predominant conventional method for synthesizing sodium myristoyl glycinate (B8599266) involves the acylation of glycine (B1666218), a reaction that has been well-established in organic chemistry. This process typically utilizes fatty acyl chlorides as reactive intermediates and is often conducted under conditions optimized for amide bond formation.
Schotten-Baumann Reaction Mechanism for N-Acyl Glycine Formation
The synthesis of N-acyl amino acids, including sodium myristoyl glycinate, is commercially achieved through the Schotten-Baumann reaction. This reaction involves the condensation of a fatty acyl chloride with an amino acid in an alkaline aqueous solution. researchgate.net The mechanism begins with the nucleophilic attack of the amine group of glycine on the carbonyl carbon of myristoyl chloride. iitk.ac.inchemistnotes.com This forms a tetrahedral intermediate. iitk.ac.injk-sci.com
The presence of a base, typically sodium hydroxide (B78521), is critical for the reaction to proceed efficiently. byjus.comorganic-chemistry.org The base serves two primary functions: it neutralizes the hydrochloric acid that is formed as a byproduct, preventing the protonation of the unreacted amine, and it helps to drive the equilibrium of the reaction towards the formation of the amide product. byjus.comorganic-chemistry.org The reaction is typically carried out in a biphasic system, often referred to as "Schotten-Baumann conditions," where the aqueous base is slowly added to the reaction mixture. organic-chemistry.org
A general representation of the Schotten-Baumann reaction for the synthesis of this compound is as follows:
Myristoyl Chloride + Glycine (in the presence of NaOH) → this compound + NaCl + H₂O
Optimal conditions for this reaction have been reported to include a molar ratio of myristoyl chloride to glycine of 1.0:2.0, a reaction temperature of 20°C, a reaction time of 2.5 hours, and a pH range of 8.5-9.5, resulting in a yield of 84.46% and a purity of 99.44%. researchgate.net
Role of Fatty Acyl Chlorides as Intermediates in Synthesis
Myristoyl chloride is a key intermediate in the conventional synthesis of this compound. researchgate.netnjchm.com It is typically prepared by reacting myristic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. iitk.ac.inchemicalbook.com The use of acyl chlorides like myristoyl chloride is advantageous because they are highly reactive acylating agents, facilitating the efficient formation of the amide bond with glycine. byjus.com
The synthesis of the fatty acid chloride intermediate is a critical step that can be catalyzed. For instance, N-acyl amino acid surfactants themselves can be used to catalyze the reaction between a fatty acid and a chlorinating agent like thionyl chloride. google.com This catalytic approach can be applied to the synthesis of this compound, where sodium lauroyl glycinate could catalyze the formation of the required lauroyl chloride intermediate. google.comgoogle.com
However, the reliance on acyl chlorides, which are often derived from processes involving hazardous chemicals like phosgene (B1210022), is a significant drawback of this synthetic route from a green chemistry perspective. d-nb.inforesearchgate.net
Catalytic Influences on Acylation Reactions
Various catalysts can influence the efficiency and selectivity of the acylation reaction. In the context of the Schotten-Baumann reaction, the base itself acts as a catalyst. byjus.com While aqueous sodium hydroxide is commonly used, organic bases like pyridine (B92270) can also be employed. Pyridine can enhance the acylating power of acyl chlorides. byjus.com Other basic catalysts that can be used include trialkylamines (e.g., trimethyl- and triethylamine), triphenylamine, and alkali metal carbonates. google.com
The pH of the reaction medium is a critical parameter, particularly for achieving selective acylation. google.com For the synthesis of this compound, maintaining a pH between 8.5 and 9.5 has been found to be optimal. researchgate.net In the synthesis of other N-acyl amino acids, a pH of over 10 is sometimes required. google.com
The choice of solvent can also play a role. The reaction can be carried out in various inert organic or water-organic solvent systems, such as chloroform, methylene (B1212753) chloride, water-acetone, or pyridine. google.com
Green Chemistry Approaches in this compound Production
In response to the environmental concerns associated with conventional synthesis methods, green chemistry approaches are being explored for the production of this compound and other N-acyl amino acid surfactants. These methods prioritize the use of renewable resources, milder reaction conditions, and the reduction of hazardous waste.
Direct Acylation from Natural Glycerides and Amino Acid Salts
A greener alternative to the Schotten-Baumann reaction is the direct acylation of amino acid salts using natural glycerides (oils and fats) as the acylating agent. scirp.orgscirp.org This approach avoids the use of toxic and corrosive acyl chlorides. nih.gov In this method, a triglyceride, such as coconut oil, is reacted with an amino acid salt, like sodium glycinate, in the presence of a strong base catalyst, such as sodium methoxide. scirp.orggoogle.com
This one-step process is simpler and more environmentally friendly than the traditional two-step method. scirp.org For example, cocoyl glycine has been synthesized directly from coconut oil and sodium glycinate with a yield of 87%. scirp.orgscirp.org The composition of the resulting acyl glycinates reflects the fatty acid profile of the source oil. scirp.orgresearchgate.net
The reaction of fatty alkyl esters with amino acid salts in the presence of an alkoxide catalyst is another variation of this approach. google.com It has been found that conducting this reaction under pressure (at least 5 psig) and with a sufficient amount of catalyst (at least 10 mole percent) leads to high conversions and good yields of the desired N-acyl amino acid salt. google.com
Enzymatic Synthesis Routes and Biocatalysis
Enzymatic synthesis represents a highly promising green alternative for the production of N-acyl amino acids. d-nb.inforesearchgate.net This method utilizes enzymes, such as lipases, proteases, and acylases, to catalyze the acylation reaction under mild conditions. researchgate.netnih.gov Biocatalysis offers several advantages, including high specificity, reduced energy consumption, and the use of biodegradable catalysts. nih.govnih.gov
Enzymes like acylase I from pig kidney have been shown to effectively catalyze the synthesis of N-lauroyl-l-amino acids in a glycerol-water system. researchgate.netscispace.com In this reverse hydrolysis reaction, the enzyme facilitates the condensation of a fatty acid and an amino acid. researchgate.netscispace.com Optimization of reaction conditions, such as pH and substrate concentration, can lead to high conversion rates. For instance, N-lauroyl-l-arginine was obtained with a conversion of 82%. researchgate.netscispace.com
While enzymatic routes are attractive, challenges such as long reaction times, high enzyme costs, and sometimes lower yields compared to chemical methods need to be addressed for large-scale industrial application. researchgate.netscirp.org The development of more robust and efficient enzyme systems is an active area of research. nih.govfrontiersin.org
Data Tables
Table 1: Comparison of Synthetic Methodologies for this compound
| Feature | Conventional Synthesis (Schotten-Baumann) | Green Synthesis (Direct Acylation) | Green Synthesis (Enzymatic) |
| Starting Materials | Myristoyl Chloride, Glycine, Base | Natural Triglycerides/Fatty Alkyl Esters, Amino Acid Salt, Base | Myristic Acid, Glycine, Enzyme |
| Key Reagents/Catalysts | NaOH, Pyridine | Sodium Methoxide | Lipase, Protease, Acylase |
| Reaction Conditions | 20°C, pH 8.5-9.5 researchgate.net | Elevated temperatures (e.g., 160°C) scirp.org | Mild (e.g., 37°C) researchgate.netscispace.com |
| Byproducts | NaCl, HCl (neutralized) | Glycerol google.com | Water |
| Advantages | High yield and purity researchgate.net | Avoids toxic intermediates, simpler process scirp.org | High specificity, mild conditions, environmentally friendly nih.gov |
| Disadvantages | Use of hazardous acyl chlorides d-nb.inforesearchgate.net | May require higher temperatures | Longer reaction times, enzyme cost researchgate.netscirp.org |
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
The synthesis of this compound, a compound valued for its surfactant properties, has been the subject of research focused on optimizing reaction conditions to maximize yield and purity. A key methodology involves the reaction of myristoyl chloride with glycine. Through detailed investigation of various influencing factors, a set of optimal conditions has been identified to enhance the efficiency of this synthesis.
Research findings indicate that the molar ratio of the reactants, reaction temperature, duration, and the pH of the reaction medium are critical parameters that significantly impact the outcome of the synthesis. researchgate.net The optimization of these parameters is crucial for achieving a high yield of this compound with excellent purity.
A study detailing the synthesis from myristyl chloride and glycine established the following optimal conditions: a molar ratio of myristyl chloride to glycine of 1.0 : 2.0, a reaction temperature of 20°C, a reaction time of 2.5 hours, and a pH range of 8.5 to 9.5. researchgate.net Adherence to these optimized parameters resulted in a substantial yield of 84.46% and a product purity of 99.44%. researchgate.net
The detailed research findings on the optimization of these reaction parameters are summarized in the table below.
| Reaction Parameter | Optimal Value |
| Molar Ratio (Myristyl Chloride : Glycine) | 1.0 : 2.0 |
| Reaction Temperature | 20°C |
| Reaction Time | 2.5 hours |
| pH | 8.5 - 9.5 |
These findings underscore the importance of precise control over reaction conditions to drive the synthesis towards higher efficiency and product quality. The established optimal parameters provide a clear pathway for the effective synthesis of high-purity this compound.
Interfacial Phenomena and Surface Activity of Sodium Myristoyl Glycinate
Fundamentals of Surface Tension Reduction and Adsorption at Liquid-Air Interfaces
The amphiphilic nature of sodium myristoyl glycinate (B8599266), possessing both a water-attracting (hydrophilic) glycine (B1666218) headgroup and an oil-attracting (hydrophobic) fatty acid tail, drives its surface activity. stokkee.com When introduced into an aqueous system, the molecules preferentially migrate to the liquid-air interface. The hydrophobic myristoyl tails orient themselves away from the water and towards the air, while the hydrophilic glycinate heads remain in the water. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension. stokkee.com
The effectiveness of a surfactant is often measured by its ability to lower surface tension at a low concentration. Before reaching a specific concentration known as the critical micelle concentration (CMC), the surface tension of the solution decreases significantly as more surfactant molecules are added and adsorb at the interface. wikipedia.org Once the interface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. wikipedia.org The N-acyl glycinate structure, with its amide linkage, enhances adsorption characteristics compared to simple fatty acids. researchgate.net Studies on related N-acyl glycinates show that an increase in the length of the fatty acyl chain enhances the interfacial activity and allows for the generation of more compact adsorption films at the interface. researchgate.net
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules begin to self-assemble into micelles in the bulk of a solution. wikipedia.org Below the CMC, surfactant molecules exist primarily as monomers, while above the CMC, any additional surfactant molecules predominantly form micelles. wikipedia.org The CMC is typically determined by measuring a physical property of the surfactant solution, such as surface tension, conductivity, or viscosity, as a function of concentration. The point at which a sharp change in the slope of the plotted property is observed corresponds to the CMC. wikipedia.orgnih.gov For surface tension measurements, the CMC is identified as the concentration at which the surface tension value plateaus. scirp.orgscirp.org
Several factors can influence the CMC of sodium myristoyl glycinate:
Structure of the Hydrophobic Group: The length of the acyl chain is a primary determinant. An increase in the hydrocarbon chain length leads to a decrease in the CMC, as the greater hydrophobicity of the molecule favors its removal from the aqueous environment through micellization. pharmacy180.comnih.gov For example, sodium cocoyl glycinate (a mixture rich in C12 and C14 chains) has a reported CMC of 0.21 mmol/L, which is significantly lower than that of sodium lauroyl glycinate (C12), which has a CMC of 12 mmol/L. scirp.orgscirp.org This highlights the impact of longer acyl chains like myristoyl (C14) in promoting micelle formation at lower concentrations.
Nature of the Hydrophilic Group: The size and charge of the hydrophilic headgroup affect the CMC. While the glycinate head is consistent for this compound, its interactions can be influenced by the surrounding medium. pharmacy180.com
Temperature: The effect of temperature on the CMC is complex. Initially, an increase in temperature can lower the CMC by reducing the hydration of the hydrophilic headgroup, which facilitates micellization. However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can impede micelle formation, leading to an increase in the CMC. aatbio.comnih.gov
pH: The pH of the solution can significantly impact the CMC of surfactants with ionizable groups like the carboxylate in the glycinate head. nih.govaatbio.com At low pH, the carboxylate group becomes protonated, reducing the electrostatic repulsion between the headgroups and potentially lowering the CMC. Conversely, at high pH, the fully ionized headgroups increase repulsion, which can increase the CMC. aatbio.com
Presence of Electrolytes: The addition of electrolytes, such as salts, to solutions of ionic surfactants like this compound typically decreases the CMC. The counterions from the salt shield the electrostatic repulsion between the charged headgroups in the micelle, making it easier for micelles to form at a lower surfactant concentration. pharmacy180.comaatbio.com
| Surfactant | Acyl Chain Length | Reported CMC (mmol/L) |
|---|---|---|
| Sodium Lauroyl Glycinate | C12 | 12 |
| Sodium Cocoyl Glycinate (mixture) | C8-C18 (rich in C12, C14) | 0.21 |
Foaming Dynamics and Foam Stability Mechanisms
Foaming is a key characteristic of surfactants, involving the entrapment of a gas (typically air) in a liquid to form a dispersion. This compound contributes to both the formation (foamability) and longevity (foam stability) of foam. The process begins with the reduction of surface tension, which allows the liquid-air interface to expand and incorporate air bubbles with less energy input. stokkee.com
Once formed, the stability of the foam is governed by several mechanisms. The surfactant molecules adsorb at the surface of the foam lamellae (the thin liquid films separating the gas bubbles), creating a protective layer. This layer provides stability through electrostatic repulsion between the charged glycinate headgroups on opposing surfaces of the film, which prevents the film from thinning and rupturing. researchgate.net The stability is also influenced by the rheological properties of the interfacial film; a more viscoelastic film can better withstand mechanical shocks and stresses. researchgate.net The creaminess of a foam is often linked to its stability; a more stable foam structure collapses more slowly, providing a creamier sensory feel. rahn-group.com
The length of the acyl chain in N-acyl amino acid surfactants has a direct and significant impact on their foaming properties. Research on a series of sodium N-acyl glycinates with varying chain lengths (C12, C14, C16, C18) has provided clear insights into these structure-property relationships. researchgate.net
Foamability: As the length of the alkyl chain increases, the foamability, or the initial volume of foam produced, tends to decrease. researchgate.net This is attributed to the slower diffusion of the larger, more hydrophobic molecules to the newly created interfaces during foam generation.
Foam Stability: Conversely, foam stability generally increases with a longer acyl chain. researchgate.net this compound (C14) and other longer-chain variants form more stable foams. This enhanced stability is due to stronger van der Waals interactions between the longer hydrophobic tails within the adsorbed surfactant layer. These stronger intermolecular forces lead to a more compact and ordered molecular packing at the interface, creating a more robust film that is more resistant to drainage and rupture. researchgate.netresearchgate.net
| Acyl Chain Length | Foamability | Foam Stability |
|---|---|---|
| Shorter (e.g., C12 - Lauroyl) | Higher | Lower |
| Longer (e.g., C14 - Myristoyl) | Lower | Higher |
The characteristics of foam generated by this compound are sensitive to environmental conditions such as pH and temperature.
Influence of pH: The foaming properties of amino acid-based surfactants are strongly dependent on pH. nih.gov This is due to the protonation and deprotonation of the carboxyl group in the glycinate head. The foam strength of sodium cocoyl glycinate has been observed to decline with a decrease in pH. rahn-group.com In acidic conditions, the carboxylate group becomes protonated (-COOH), reducing the negative charge and thus diminishing the electrostatic repulsion that helps stabilize the foam films. In neutral to slightly alkaline conditions (pH 7-9), where the carboxylate group is ionized (-COO⁻), the surfactant typically exhibits optimal performance with strong electrostatic stabilization. stokkee.comresearchgate.net
Influence of Temperature: Temperature affects both foam formation and stability. An increase in temperature can enhance foamability for some N-acyl amino acid surfactants by increasing the kinetic energy of the molecules and facilitating their movement to the interface. researchgate.net However, this same increase in temperature generally has a detrimental effect on foam stability. nih.govresearchgate.net Higher temperatures increase the rate of liquid drainage from the foam lamellae due to reduced viscosity and accelerate film rupture, causing the foam to collapse more quickly. researchgate.net
Wetting Properties and Spreading Behavior in Aqueous Systems
Wetting is the process by which a liquid maintains contact with a solid surface, and it is governed by the balance of interfacial tensions between the liquid, solid, and vapor phases. Surfactants like this compound can significantly improve the wetting ability of water, particularly on hydrophobic surfaces, by lowering the liquid's surface tension and the interfacial tension between the liquid and the solid.
The spreading of a surfactant solution is a complex dynamic process influenced by the adsorption of surfactant molecules at all involved interfaces. researchgate.net When a droplet of an aqueous solution of this compound is placed on a surface, the surfactant molecules adsorb at the liquid-solid and liquid-air interfaces. This adsorption lowers the contact angle of the droplet on the surface, allowing it to spread more effectively than pure water. The efficiency of wetting is related to how quickly and effectively the surfactant can lower the surface tension. While specific data on this compound is limited, studies on mixtures containing the closely related sodium lauroyl glycinate show that these systems can exhibit excellent wetting abilities. researchgate.netnih.gov
Emulsification Capacity and Emulsion Stability in Heterogeneous Systems
An emulsion is a dispersion of one immiscible liquid in another, such as oil in water (O/W). This compound, as an amphiphilic molecule, can act as an emulsifier by adsorbing at the oil-water interface. The hydrophobic myristoyl tail penetrates the oil droplet, while the hydrophilic glycinate head remains in the continuous aqueous phase. stokkee.com
This action facilitates the formation of an emulsion by lowering the interfacial tension between the oil and water, which reduces the energy required to break down the oil phase into smaller droplets. Once the emulsion is formed, this compound contributes to its stability through several mechanisms: stokkee.comnih.gov
Interfacial Film Formation: The surfactant molecules form a protective film around the dispersed oil droplets, creating a physical barrier that prevents them from coalescing.
Electrostatic Repulsion: The negatively charged glycinate headgroups create a repulsive electrostatic force between the oil droplets, further hindering their aggregation and coalescence.
N-acyl amino acid surfactants are known to possess good emulsifying properties. scirp.org The stability of the amide bond in the this compound structure ensures consistent performance as an emulsifier across a range of conditions. stokkee.com The ability to form and stabilize emulsions is a critical function in many formulations where oils and aqueous components must be combined into a homogeneous product.
Self Assembly and Supramolecular Architectures of Sodium Myristoyl Glycinate
Micellization Processes and Aggregate Morphology in Aqueous Media
In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like sodium myristoyl glycinate (B8599266) self-assemble into organized aggregates called micelles. nih.gov This process is thermodynamically driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic alkyl chains and water molecules. nih.gov The specific morphology of these aggregates is influenced by the molecular geometry of the surfactant and the solution environment. nih.gov
For the closely related compound, sodium cocoyl glycinate, which features a mixture of fatty acid chains including C12, C14, and C16, the CMC has been determined to be 0.21 mmol·L⁻¹. scirp.org At this concentration, it significantly reduces the surface tension of water. scirp.org The thermodynamic parameters indicate that the micellization process is spontaneous. scirp.org
| Parameter | Value | Description |
|---|---|---|
| Critical Micelle Concentration (CMC) | 0.21 mmol·L⁻¹ | The concentration at which micelles begin to form. scirp.org |
| Surface Tension at CMC (γCMC) | ~33 mN·m⁻¹ | The minimum surface tension achieved at the CMC. scirp.org |
| Maximum Surface Excess (Γmax) | Data not available for direct comparison | Measures the packing density of surfactant molecules at the air-water interface. |
| Minimum Area per Molecule (Amin) | Data not available for direct comparison | The effective area occupied by a single surfactant molecule at the interface. |
| Free Energy of Micellization (ΔGmic) | Negative (favored process) | Indicates that micelle formation is a spontaneous process. scirp.org |
Initially, at concentrations just above the CMC, amino acid-based surfactants such as sodium myristoyl glycinate typically form spherical micelles. researchgate.net This morphology is favored when the surfactant molecules have a relatively balanced structure between their hydrophilic and hydrophobic parts. nih.gov In a spherical micelle, the hydrophobic myristoyl tails are sequestered in the core, away from the aqueous medium, while the hydrophilic sodium glycinate headgroups form the outer corona, interacting with the surrounding water. nih.gov The shape and size of these micelles are dictated by factors including the length of the alkyl tail, the size of the headgroup, and the electrostatic interactions between them. nih.gov
Upon changes in solution conditions, such as an increase in surfactant concentration, the addition of salts (electrolytes), or adjustments in pH, spherical micelles can undergo a morphological transition to form elongated structures like rod-like or worm-like micelles. researchgate.netnih.gov This transition is driven by a reduction in the effective area per headgroup, which can be caused by the screening of electrostatic repulsion between the anionic glycinate headgroups upon the addition of counterions (e.g., Na⁺ from an added salt). nih.govnist.gov This screening allows the surfactant molecules to pack more closely, favoring a cylindrical geometry over a spherical one. nist.gov
These elongated, flexible, worm-like micelles can become entangled with each other, much like polymer chains in a solution, leading to a significant increase in the solution's viscosity and viscoelasticity. researchgate.netnist.gov This behavior is a precursor to the gelation observed in some surfactant systems. researchgate.net
Vesicle Formation and Stability Investigations
Under specific conditions, this compound can also self-assemble into vesicles, which are hollow, spherical structures composed of one or more concentric bilayers. kyoto-u.ac.jp Unlike micelles, vesicles enclose an aqueous core, making them structurally similar to biological liposomes. The formation of a bilayer structure is typically favored when the spontaneous curvature of the surfactant monolayer is close to zero. kyoto-u.ac.jp For single-tailed anionic surfactants, vesicle formation can sometimes be observed in a narrow pH range close to the pKa value of the carboxylic acid headgroup, where a mixture of ionized (glycinate) and protonated (glycine) species may exist, altering the packing parameter. researchgate.net
Unilamellar vesicles, consisting of a single lipid bilayer, are particularly valuable as model membrane systems. nih.gov Several methods have been developed for their generation, which could be applicable to this compound. One such technique is gel-assisted swelling, where a film of the surfactant is dispersed on a soft polyacrylamide gel surface and subsequently hydrated to form vesicles. nih.gov Another advanced method involves microfluidics, where controlled fluid flows are used to create uniform, lipid-stabilized droplets that are then transformed into unilamellar vesicles. nih.gov
The stability of vesicles formed from this compound is highly sensitive to environmental factors like pH and temperature.
Temperature Stability : Temperature can significantly impact vesicle integrity. An increase in temperature can induce thermal shock, potentially leading to changes in vesicle size, shape, or even complete rupture. nih.gov The stability is often linked to the gel-liquid phase transition temperature (Tc) of the surfactant's alkyl chains. For vesicles to form and remain stable, the surfactant bilayer should ideally be in a state where the alkyl chains are well-organized. nih.gov
pH Stability : For anionic surfactants with a carboxylate headgroup, such as this compound, pH is a critical stability parameter. As mentioned, stable vesicle formation is often confined to a specific pH range. researchgate.net Significant deviations from this optimal pH can alter the ionization state of the headgroup, leading to changes in intermolecular forces and potentially causing the vesicular structures to destabilize and transition into other aggregate forms, such as micelles or lamellar phases.
Gelation Behavior and Rheological Characteristics of this compound Systems
At higher concentrations or under the influence of additives that promote the growth of micelles, solutions of this compound can form viscoelastic gels. researchgate.net This gelation is typically not due to chemical cross-linking but results from the physical entanglement of long, flexible worm-like micelles. researchgate.net The resulting three-dimensional network of micelles immobilizes the solvent, giving the system its solid-like properties. researchgate.net
The rheological, or flow, properties of these gels are complex. They often exhibit non-Newtonian behavior, meaning their viscosity is dependent on the applied shear stress. researchgate.net Key characteristics include high zero-shear viscosity, shear-thinning behavior (viscosity decreases at higher shear rates), and significant elasticity. The strength and viscoelasticity of the gel are dependent on the length and entanglement density of the worm-like micelles. nist.govwpmucdn.com The study of similar biopolymer gel systems reveals that their rheological properties, such as yield stress and viscosity, are governed by the nature of the intermolecular interactions and the resulting supramolecular structure. researchgate.netresearchgate.net
| Rheological Parameter | Description | Typical Behavior |
|---|---|---|
| Zero-Shear Viscosity (η₀) | The viscosity of the fluid at rest or under very low shear. | Typically very high, indicating strong resistance to flow. researchgate.net |
| Shear Thinning | The decrease in viscosity as the rate of shear strain is increased. | Micellar networks align with the flow, reducing viscosity. wpmucdn.com |
| Viscoelasticity | Exhibiting both viscous (liquid-like) and elastic (solid-like) properties. | Can be characterized by storage (G') and loss (G'') moduli. Entangled systems often show G' > G'' at low frequencies. |
| Yield Stress | The minimum stress required to initiate flow in the gel. researchgate.net | Below this stress, the material behaves as a solid; above it, it flows. researchgate.net |
Role of Intermolecular Interactions in Self-Assembly Processes
The formation of stable, ordered supramolecular assemblies by this compound is dictated by a combination of attractive and repulsive forces between adjacent surfactant molecules. The amide bond, which links the hydrophobic myristoyl tail and the hydrophilic glycinate head group, is of central importance. This functional group provides a site for specific, directional interactions that guide the self-assembly process, distinguishing N-acyl glycinate surfactants from other classes of amphiphiles. The interplay between attractive hydrogen bonds and repulsive steric and electrostatic forces ultimately determines the packing of the surfactant molecules and the morphology of the resulting aggregates.
A key factor in the self-assembly of this compound is the capacity of its amide linkage to participate in intermolecular hydrogen bonding. researchgate.netnih.goviitkgp.ac.in The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing adjacent surfactant molecules to form a network of hydrogen bonds. This interaction acts as a significant driving force for aggregation, promoting a more ordered and compact arrangement of molecules at interfaces and within self-assembled structures. researchgate.net
The contribution of hydrogen bonding is particularly evident when comparing N-acyl glycinate surfactants with their N-methylated counterparts, such as N-acyl sarcosinates. Studies on the closely related analogue, sodium lauroyl glycinate, have shown that the ability to form these intermolecular hydrogen bonds leads to tighter molecular packing at the air-water interface. researchgate.net This enhanced interaction between molecules results in a lower minimum surface area per molecule (Amin) and a higher maximum surface excess concentration (Γmax) compared to sodium lauroyl sarcosinate, which possesses a methyl group on the amide nitrogen that prevents hydrogen bond donation.
While hydrogen bonds provide an attractive force that promotes molecular packing, this is counterbalanced by repulsive forces, including steric hindrance between the surfactant head groups. The size and conformation of the hydrophilic head group play a critical role in determining how closely the surfactant molecules can pack together, thereby influencing the curvature and type of the resulting aggregate. researchgate.net
For this compound, the glycinate head group is relatively small and planar, which minimizes steric repulsion. This allows the molecules to approach each other more closely, facilitating the formation of the aforementioned hydrogen bonds and enabling a compact molecular arrangement. The minimal steric hindrance is a key reason for the tighter packing observed in N-acyl glycinates compared to derivatives with bulkier head groups. researchgate.net
The effect of steric hindrance can be clearly illustrated by again comparing sodium lauroyl glycinate with sodium lauroyl sarcosinate. The additional methyl group on the sarcosinate head group introduces significant steric bulk. This increased volume leads to greater repulsion between adjacent head groups, preventing them from packing as tightly as the glycinate surfactants. researchgate.net Consequently, sarcosinate surfactants occupy a larger area per molecule at interfaces and tend to form less compact aggregates. This principle demonstrates that even a minor modification to the head group structure can significantly alter the balance of intermolecular forces and, as a result, the final supramolecular architecture. researchgate.net
Interactive Data Tables
Table 1: Comparison of Interfacial Properties for N-Acyl Amino Acid Surfactants
This table compares the interfacial properties of sodium lauroyl glycinate (a close analogue of this compound) and sodium lauroyl sarcosinate. The data illustrates the impact of hydrogen bonding and steric effects on molecular packing at the air-water interface.
| Surfactant | Key Structural Difference | Hydrogen Bonding Capability | Dominant Repulsive Force | Minimum Area per Molecule (Amin) (Ų/molecule) |
| Sodium Lauroyl Glycinate | Contains -NH- group | Yes (Donor & Acceptor) | Electrostatic | ~35-40 |
| Sodium Lauroyl Sarcosinate | Contains -N(CH₃)- group | No (Acceptor only) | Electrostatic & Steric | ~45-55 |
Note: Values are approximate and sourced from comparative studies in the literature. They serve to illustrate the relative differences between the two types of surfactants.
Interactions of Sodium Myristoyl Glycinate with Diverse Chemical Systems
Synergistic Effects in Mixed Surfactant Systems
When surfactants are combined, their collective performance can surpass the additive properties of the individual components, a phenomenon known as synergism. nih.gov This is particularly relevant for enhancing properties like surface tension reduction, foaming, and wetting at lower total surfactant concentrations. nih.gov The primary drivers for synergy include the reduction of electrostatic repulsion between ionic headgroups, favorable entropy of mixing, and optimized packing in micelles and at interfaces. acs.orguc.pt
While specific research detailing the synergistic interactions of sodium myristoyl glycinate (B8599266) is limited, the behavior of closely related N-acyl amino acid surfactants, such as sodium lauroyl glycinate and sodium cocoyl glycinate, provides significant insight into its expected performance in mixed systems.
In mixtures of anionic and nonionic surfactants, synergy arises primarily from the dilution of the charged anionic headgroups by the uncharged nonionic molecules at the micellar surface. This reduces electrostatic repulsion, allowing for the formation of mixed micelles at a lower total concentration than would be predicted for ideal mixing. acs.org The result is a lower critical micelle concentration (CMC) for the mixture compared to the individual components.
Studies on the analogous compound, sodium cocoyl glycinate (SCGLY), demonstrate this effect. Research on a ternary aqueous system of SCGLY mixed with nonionic surfactants cocamide diethanolamine (B148213) (CDEA) and lauryl glucoside (LG) revealed higher surface activity and a stronger aggregation ability compared to the single or binary surfactant systems. researchgate.net This indicates a synergistic interaction where the presence of the nonionic surfactants enhances the performance of the anionic amino acid-based surfactant. researchgate.net
The key interaction parameter in these systems is the difference in headgroup size and the resulting steric effects, which, combined with electrostatic contributions, can lead to significant negative deviations from ideal behavior. acs.org
Mixtures of anionic and cationic surfactants, often called "catanionic" systems, exhibit the strongest synergistic interactions due to the powerful electrostatic attraction between their oppositely charged headgroups. uc.pt This attraction leads to the formation of a neutral ion-pair, which significantly reduces water solubility and dramatically enhances surface activity. uc.pt
Research on similar amino acid-based surfactants highlights this strong interaction. A study involving sodium lauroyl glutamate (B1630785) (SLG), an anionic amino acid surfactant, and the cationic surfactant dodecyl tri-methyl ammonium (B1175870) chloride (DTAC) found a significant reduction in the CMC value of the mixed system. researchgate.net The interaction was so favorable that it increased the solubility and lowered the Krafft point of the SLG, preventing the precipitation often seen in conventional catanionic mixtures. researchgate.net This strong association can lead to the formation of various aggregate structures, including worm-like micelles, which can substantially increase the viscosity of the solution. researchgate.net
The compatibility and strength of interaction in these systems are highly dependent on the nature of the anionic headgroup. Carboxylate-based surfactants, such as sodium myristoyl glycinate, generally show weaker (and therefore more formulation-compatible) interactions with cationics compared to sulfate- or sulfonate-based anionics. mdpi.com
Table 1: Interaction Characteristics of an Analogous Anionic-Cationic Surfactant System Data from a study on Sodium Lauroyl Glutamate (SLG) and Dodecyl Tri-methyl Ammonium Chloride (DTAC).
| Property | Observation in SLG/DTAC Mixture | Underlying Mechanism |
| Critical Micelle Concentration (CMC) | Significantly reduced compared to individual components. | Strong electrostatic attraction between the anionic glutamate headgroup and the cationic ammonium headgroup lowers the energy required for micellization. |
| Solubility | Increased solubility and reduced Krafft point for SLG. | Formation of soluble mixed micelles prevents the precipitation commonly observed with conventional catanionic pairs. |
| Viscosity | Formation of worm-like micelles leading to higher, controllable viscosity. | The strong interaction promotes the growth of spherical micelles into larger, elongated aggregates. |
| Interaction Parameter (β) | Indicates strong attractive interaction. | The value, calculated from micellization data, quantifies the non-ideal, synergistic mixing between the two surfactants. |
This table is based on research findings for the analogous compound sodium lauroyl glutamate to illustrate the principles of anionic-cationic interaction. researchgate.net
Zwitterionic (or amphoteric) surfactants possess both a positive and a negative charge in their hydrophilic headgroup, with their net charge being pH-dependent. When mixed with anionic surfactants like this compound, they can exhibit synergistic behavior by reducing electrostatic repulsion and improving packing within micelles.
A study investigating the physical properties of sodium cocoyl glycinate (SCG) and its interaction with the zwitterionic surfactant cocamidopropyl betaine (B1666868) (CAPB) found that the combination yielded superior results compared to the individual use of SCG. This synergy enhances performance characteristics relevant to personal care formulations. While the specific study did not provide detailed quantitative interaction parameters, the observed improvement in application properties points to favorable mixing and co-aggregation at the molecular level.
Polymer-Surfactant Interactions
The interaction between surfactants and polymers in aqueous solution is a critical area of colloid science, leading to the formation of complexes that can alter the properties of both species. The process typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), where surfactant molecules start to bind to the polymer chain in micelle-like clusters. researchgate.net This binding is driven by electrostatic and/or hydrophobic interactions.
When surfactant molecules bind to a polymer, they can significantly alter the polymer's conformation and dynamics. For an anionic surfactant like this compound interacting with a neutral or cationic polymer, the binding introduces charges onto the polymer backbone. The resulting electrostatic repulsion between the bound surfactant headgroups causes the polymer chain to uncoil and adopt a more extended conformation.
The interaction between an anionic surfactant and a cationic polymer (or polyelectrolyte) can lead to associative phase separation. researchgate.net At low concentrations, this may result in the formation of soluble complexes. However, as the interaction becomes stronger or concentrations increase, the system can separate into a polymer-surfactant-rich phase and a solvent-rich phase. nih.gov
When this dense, polymer-rich phase is a liquid, the phenomenon is known as complex coacervation. mdpi.com This process is driven by the electrostatic attraction between the negatively charged carboxylate group of this compound and positive charges on a polymer, leading to the release of counter-ions and a significant entropy gain that favors phase separation. nih.gov
This behavior has been observed in systems containing analogous surfactants. For instance, the interaction between the anionic amphiphile Sodium N-Dodecanoyl Sarcosinate and a cationic hydroxyethylcellulose polymer leads to the formation of complexes that self-associate into a turbid coacervate phase. researchgate.net Similarly, studies on sodium cocoyl glycinate mixed with the polysaccharide sodium hyaluronate show complex interactions leading to aggregation at concentrations below the surfactant's normal CMC. researchgate.net
The formation and stability of these coacervate phases are highly sensitive to factors such as salt concentration, pH, and the mixing ratio of the components, which can screen the electrostatic interactions and cause the coacervate to dissolve. nih.gov
Influence of Electrolytes and Ionic Strength on Self-Assembly and Interfacial Behavior of this compound
The self-assembly and interfacial properties of ionic surfactants, including N-acyl amino acid surfactants like this compound, are significantly influenced by the presence of electrolytes. The addition of salts to aqueous solutions of these surfactants modulates the electrostatic interactions between the charged head groups, thereby affecting key parameters such as the critical micelle concentration (CMC), micelle size and shape, and surface activity. While detailed research specifically investigating the influence of electrolytes on this compound is limited, valuable insights can be drawn from studies on closely related N-acyl glycinates, such as sodium cocoyl glycinate and sodium lauroyl glycinate.
The primary effect of adding an electrolyte, such as sodium chloride (NaCl), to a solution of an anionic surfactant is the screening of the electrostatic repulsion between the negatively charged carboxylate head groups of the glycinate molecules. This shielding effect is caused by the accumulation of counter-ions (Na+) from the salt in the electrical double layer surrounding the surfactant head groups. The reduced repulsion allows the surfactant molecules to pack more efficiently, which generally leads to a decrease in the CMC. At lower concentrations, surfactant molecules can more easily aggregate to form micelles, as the energetic barrier posed by electrostatic repulsion is diminished.
For instance, in a study involving a mixed system of sodium cocoyl glycinate and sodium hyaluronate, the addition of NaCl at a concentration of 2 g/L resulted in a dominant "salt enhancement effect". researchgate.net Conversely, at higher NaCl concentrations of 4 to 8 g/L, a "salt weakening effect" was observed. researchgate.net This suggests that the influence of electrolytes can be complex and concentration-dependent, potentially involving a balance between charge screening and other intermolecular interactions within the solution.
The nature of the electrolyte also plays a crucial role. The effect of calcium chloride (CaCl2) on the surface tension of dicarboxylic amino acid-type surfactants has been noted to lower surface tension, indicating an influence on the packing of the surfactant molecules at the air-water interface due to the presence of divalent calcium ions. academie-sciences.fr
| Parameter | Value |
|---|---|
| Critical Micelle Concentration (CMC) | 0.21 mmol·L⁻¹ |
| Surface Tension at CMC (γCMC) | 33 mN·m⁻¹ |
It is anticipated that the addition of a simple electrolyte like NaCl to a solution of this compound would lead to a reduction in its CMC. The extent of this reduction would likely depend on the concentration of the added salt. The general relationship for ionic surfactants often follows a linear trend when plotting the logarithm of the CMC against the logarithm of the total counter-ion concentration.
Furthermore, increased ionic strength can also promote the growth and morphological transition of micelles. The reduced electrostatic repulsion not only facilitates micelle formation at lower concentrations but also allows for a closer packing of surfactant molecules within the micelles. This can lead to a transition from smaller, spherical micelles to larger, elongated or worm-like micelles. Such changes in micellar structure would, in turn, affect the rheological properties of the solution, such as its viscosity.
The table below illustrates the expected qualitative effects of increasing electrolyte concentration on the self-assembly and interfacial behavior of this compound, based on established principles for anionic surfactants.
| Property | Effect of Increasing Ionic Strength | Underlying Mechanism |
|---|---|---|
| Critical Micelle Concentration (CMC) | Decrease | Screening of electrostatic repulsion between head groups. |
| Micelle Aggregation Number | Increase | Reduced repulsion allows more monomers to aggregate. |
| Micelle Size/Shape | Growth and potential transition from spherical to rod-like micelles. | Enhanced packing efficiency of surfactant molecules. |
| Surface Tension | Potential decrease at concentrations below the original CMC. | Increased surface adsorption due to reduced head group repulsion. |
Analytical Methodologies and Advanced Characterization Techniques for Sodium Myristoyl Glycinate
Spectroscopic Characterization Techniques (e.g., Infrared (IR), Nuclear Magnetic Resonance (NMR))
Spectroscopic techniques are fundamental in elucidating the molecular structure of Sodium Myristoyl Glycinate (B8599266). Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups and the chemical environment of atoms within the molecule.
Infrared (IR) Spectroscopy is utilized to identify the characteristic functional groups present in N-acyl amino acid surfactants. For compounds structurally similar to Sodium Myristoyl Glycinate, such as N-lauroyl glycinic lauric anhydride (B1165640), characteristic IR stretching frequencies confirm key structural features. These include peaks for the anhydride linkage (around 1750 and 1817 cm⁻¹), the N-H group of the amide linkage (around 3294 cm⁻¹), and the amide carbonyl group (around 1643 cm⁻¹) google.com. In the related cocoyl glycine (B1666218), the C=O stretching vibration of the carboxyl group is observed at approximately 1698 cm⁻¹ researchgate.net. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H bond, the amide C=O bond, and the carboxylate (COO⁻) group, confirming the covalent linkage between the myristoyl tail and the glycine headgroup.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a more detailed structural analysis by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are powerful tools for determining the precise arrangement of atoms. acs.orgnih.gov For N-acyl amino acids, ¹H NMR can be used to identify signals from the protons in the long alkyl chain of the fatty acid, the methylene (B1212753) protons of the glycine unit, and the amide proton. nih.govbeilstein-journals.org For instance, in the analysis of N-lauroyl glycenic lauric anhydride, ¹H NMR signals between δ 0.86 and 0.89 ppm correspond to the terminal methyl groups of the lauryl chains, while signals from δ 1.25 to 1.29 ppm are assigned to the methylene protons of the alkyl chains google.com. Temperature-dependent ¹H NMR spectroscopy can also be employed to study the presence of different rotational isomers (rotamers) that may exist due to restricted rotation around the amide bond beilstein-journals.org.
Chromatographic Analysis for Compositional and Purity Determination
Chromatographic techniques are essential for separating complex mixtures and determining the purity and composition of surfactant samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are particularly well-suited for the analysis of N-acyl amino acid surfactants. mdpi.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the compositional analysis and purity verification of this compound. mdpi.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C8 or C18 alkyl chains) and a mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water with additives like formic acid). mdpi.comscirp.org This method can effectively separate N-acyl glycinates with different fatty acid chain lengths. For instance, in the analysis of cocoyl glycine, a mixture containing this compound, HPLC can resolve components ranging from octanoyl glycine (C8) to stearyl glycine (C18) researchgate.netscirp.org. The retention time of each component is characteristic of its chemical structure, with longer alkyl chains generally resulting in longer retention times in reversed-phase HPLC. scirp.orgscirp.org This allows for the quantification of this compound and the detection of impurities, such as unreacted fatty acids or glycinates with different chain lengths. nih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS, ESI-MS)
Combining HPLC with mass spectrometry (LC/MS) provides a powerful tool for both separation and identification. mdpi.comscirp.orgnih.gov As components elute from the HPLC column, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for these types of molecules, which are often analyzed in negative ion mode (ESI-) researchgate.netscirp.org. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules, allowing for unambiguous identification.
In the analysis of cocoyl glycine, LC/MS has been used to identify the various N-acyl glycine components. researchgate.netscirp.orgscirp.org Myristoyl glycine (C14:0) is identified by its corresponding deprotonated molecular ion [M-H]⁻ at an m/z of 284.1 researchgate.netscirp.org. This technique confirms the identity of the peaks observed in the HPLC chromatogram and provides a detailed compositional profile of the surfactant mixture.
Table 1: Compositional Analysis of Cocoyl Glycine via LC/MS
This interactive table displays the retention times and mass-to-charge ratios for various N-acyl glycinate components found in a typical cocoyl glycine mixture, which includes myristoyl glycine.
| Acyl Chain Length | Retention Time (min) | m/z (Da) | Peak Area (%) |
| C8:0 (Octanoyl) | 4.32 | 200.1 | 5 |
| C10:0 (Decanoyl) | 5.65 | 228.2 | 9 |
| C12:0 (Lauroyl) | 7.88 | 256.1 | 43 |
| C14:0 (Myristoyl) | 11.97 | 284.1 | 21 |
| C16:0 (Palmityl) | 19.39 | 312.1 | 10 |
| C18:2 (Linoleoyl) | 17.39 | 336.2 | 1 |
| C18:1 (Oleoyl) | 23.33 | 338.2 | 7 |
| C18:0 (Stearoyl) | 33.52 | 340.3 | 4 |
Data sourced from studies on sodium cocoyl glycinate. scirp.orgscirp.org
Techniques for Probing Self-Assembly and Aggregate Structures
This compound, as a surfactant, self-assembles in solution to form aggregates such as micelles above a certain concentration. bohrium.comrahn-group.com Various analytical techniques are used to study this behavior and characterize the resulting structures.
Surface Tension Measurements
Surface tension measurements are crucial for characterizing the surface activity of surfactants. By measuring the surface tension of aqueous solutions of this compound at various concentrations, key parameters of its self-assembly behavior can be determined. The measurements are typically performed using a tensiometer with methods like the Wilhelmy plate method. scirp.orgerau.edu
As the surfactant concentration increases, the molecules adsorb at the air-water interface, leading to a decrease in surface tension. This continues until the interface is saturated and micelles begin to form in the bulk solution. The concentration at which this occurs is known as the Critical Micelle Concentration (CMC) . bohrium.com Beyond the CMC, the surface tension remains relatively constant at its minimum value (γ_CMC).
For the closely related sodium cocoyl glycinate, the CMC was determined to be 0.21 mmol·L⁻¹, and it reduced the surface tension of water to a minimum of approximately 33 mN·m⁻¹ scirp.orgscirp.org. From the plot of surface tension versus the logarithm of concentration, other interfacial properties can be calculated using the Gibbs adsorption isotherm. researchgate.netscirp.org
Table 2: Interfacial Properties of a Related N-Acyl Glycinate Surfactant
This table presents the interfacial parameters determined from surface tension measurements for sodium cocoyl glycinate at 25°C.
| Parameter | Description | Value |
| CMC | Critical Micelle Concentration | 0.21 mmol·L⁻¹ |
| γ_CMC | Surface Tension at CMC | 33 mN·m⁻¹ |
| Γ_max | Maximum Surface Excess | 3.5 x 10⁻⁶ mol·m⁻² |
| A_min | Minimum Area per Molecule | 0.47 nm² |
| ΔG_mic | Free Energy of Micellization | -38 kJ·mol⁻¹ |
Data based on studies of sodium cocoyl glycinate. scirp.orgscirp.org
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size of particles in suspension, such as the micelles formed by this compound. nih.govresearchgate.net The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. researchgate.net
Calorimetry (e.g., Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is a powerful thermodynamic technique used to study the self-assembly of surfactants like this compound. By directly measuring the heat changes associated with micelle formation or dissociation, ITC provides a complete thermodynamic profile of the aggregation process. This includes the critical micelle concentration (CMC), the enthalpy of micellization (ΔHmic), and by extension, the Gibbs free energy (ΔGmic) and entropy (ΔSmic) of micellization. nii.ac.jpresearchgate.netnih.gov
In a typical ITC experiment for surfactant micellization, a concentrated solution of the surfactant is titrated into a solvent (e.g., water or buffer) in the calorimeter cell. mdpi.comtainstruments.com The heat released or absorbed upon each injection is measured. Below the CMC, the heat change is small, corresponding to the dilution of surfactant monomers. As the concentration in the cell approaches and surpasses the CMC, the heat change becomes significant due to the formation of micelles. The shape of the resulting titration curve allows for the determination of the CMC and the enthalpy of micellization. mdpi.com
Studies on N-acyl amino acid surfactants, which are structurally analogous to this compound, have demonstrated the utility of ITC in understanding their aggregation behavior. For instance, research on a series of sodium N-dodecanoyl amino acid surfactants (with a C12 acyl chain) revealed how the amino acid headgroup influences the thermodynamics of micellization. nii.ac.jpresearchgate.net
The enthalpy of micelle formation for these surfactants was found to be temperature-dependent, often transitioning from endothermic at lower temperatures to exothermic at higher temperatures. researchgate.net This behavior is characteristic of processes driven by the hydrophobic effect. The heat capacity change of micellization (ΔCp,mic), which can be determined by conducting ITC experiments at different temperatures, provides further insight into the hydrophobic interactions driving the self-assembly process. nih.gov
Below is a table summarizing thermodynamic data obtained via ITC for sodium N-dodecanoyl glycinate (C12Gly), a shorter-chain homolog of this compound, at 298.15 K (25°C). This data illustrates the type of quantitative information derived from calorimetric studies.
| Parameter | Value for Sodium N-dodecanoyl glycinate (C12Gly) |
|---|---|
| CMC (mM) | 8.5 |
| Enthalpy of Micellization (ΔHmic) (kJ/mol) | -1.5 |
| Aggregation Number (Nagg) | ~40 |
Data adapted from studies on N-dodecanoyl amino acid surfactants. The values provide an illustrative example of ITC-derived parameters.
Microscopy Techniques (e.g., Optical, Electron Microscopy)
Microscopy techniques are indispensable for the direct visualization and characterization of the various self-assembled structures that this compound can form in solution, ranging from simple micelles to more complex liquid crystalline phases.
Polarized Optical Microscopy (POM) is primarily used to identify and characterize anisotropic structures, such as liquid crystalline phases (lyotropic liquid crystals), which can form at high surfactant concentrations. libretexts.orgresearchgate.net These phases possess long-range orientational order, making them birefringent. When viewed between crossed polarizers, these birefringent structures rotate the plane of polarized light, resulting in characteristic textures (patterns of light and dark) that are indicative of the specific liquid crystal phase (e.g., lamellar, hexagonal). libretexts.orgnih.govnih.gov Isotropic phases, such as dilute micellar solutions or the bulk liquid, appear dark under these conditions. libretexts.org
Electron Microscopy (EM) , particularly Cryogenic Transmission Electron Microscopy (Cryo-TEM), offers unparalleled resolution for visualizing the nanoscale morphology of surfactant aggregates in their native, hydrated state. mtoz-biolabs.comresearchgate.net In Cryo-TEM, a thin film of the surfactant solution is rapidly vitrified (plunged into a cryogen), trapping the aggregates in a state that is representative of their structure in solution. mtoz-biolabs.comresearchgate.net This technique can resolve the size, shape, and internal structure of individual micelles (e.g., spherical, ellipsoidal), vesicles, or other complex assemblies. mtoz-biolabs.comresearchgate.net For this compound, Cryo-TEM would be instrumental in confirming the presence of spherical or rod-like micelles and observing any transitions in morphology induced by changes in concentration, temperature, or the addition of electrolytes. researchgate.net
| Technique | Primary Application for this compound | Information Obtained |
|---|---|---|
| Polarized Optical Microscopy (POM) | Identification of lyotropic liquid crystalline phases | Anisotropy, characteristic textures of lamellar, hexagonal phases |
| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of nanoscale aggregates | Micelle/vesicle size, shape (spherical, rod-like), and morphology |
| Scanning Electron Microscopy (SEM) | Analysis of dried or solid-state surfactant | Surface topography and crystal structure of the solid material |
Rheological Studies
Rheology is the study of the flow and deformation of matter, and it provides critical insights into the macroscopic properties and microscopic structures of surfactant solutions. For this compound, rheological measurements can characterize the viscosity of its solutions and reveal the presence of structured assemblies like wormlike micelles, which impart viscoelastic properties.
Solutions of simple, spherical micelles typically exhibit Newtonian behavior, where the viscosity is independent of the shear rate and is only slightly higher than that of the solvent. However, under certain conditions (e.g., increased concentration, addition of salts or co-surfactants), many surfactants, including N-acyl amino acid derivatives, can undergo a transition from spherical to larger, entangled, wormlike micelles. uni-sofia.bguni-sofia.bg This transition leads to a dramatic increase in viscosity and the emergence of non-Newtonian, viscoelastic behavior. uni-sofia.bguni-sofia.bg
Key rheological parameters studied for surfactant solutions include:
Zero-Shear Viscosity (η0): The viscosity at very low shear rates, which is highly sensitive to the size and entanglement of micelles.
Shear Thinning: A decrease in viscosity with increasing shear rate, characteristic of entangled polymer-like systems such as wormlike micelles.
Viscoelasticity: The combination of viscous and elastic properties, often characterized by dynamic oscillatory measurements to determine the storage modulus (G') and loss modulus (G''). For viscoelastic solutions, G' is significant and indicates the elastic, solid-like component of the material's response.
Studies on structurally similar surfactants, such as sodium N-acyl sarcosinates, have shown that the addition of electrolytes (e.g., NaCl) can significantly impact rheological properties. uni-sofia.bguni-sofia.bg The salt screens the electrostatic repulsion between the charged glycinate headgroups, promoting the growth of micelles from small spheres into long, flexible cylinders. uni-sofia.bgnih.gov This micellar growth leads to entanglement and a substantial increase in solution viscosity.
The table below illustrates the expected effect of various factors on the rheology of a this compound solution, based on established principles of surfactant rheology.
| Factor | Effect on Micellar Structure | Expected Impact on Viscosity |
|---|---|---|
| Increasing Surfactant Concentration | Increases number and potential for growth of micelles | Gradual increase, followed by a sharp increase upon formation of entangled micelles |
| Addition of Electrolyte (e.g., NaCl) | Promotes sphere-to-rod micellar transition | Significant increase up to a maximum, followed by a possible decrease at very high salt concentrations |
| Increasing Temperature | Can affect micellar shape and solubility | Typically decreases viscosity, but complex behavior can occur in some systems |
Environmental Behavior and Biodegradation Studies of Sodium Myristoyl Glycinate
Environmental Exposure and Fate Assessment
Sodium myristoyl glycinate (B8599266) is primarily used in rinse-off personal care products such as facial cleansers and body washes. Consequently, its primary route of entry into the environment is through domestic wastewater. Following use, it is washed down the drain and enters wastewater treatment plants (WWTPs).
The environmental fate of sodium myristoyl glycinate is largely dictated by its chemical structure, which consists of a hydrophobic myristoyl (C14 fatty acid) chain and a hydrophilic glycinate (amino acid) headgroup linked by an amide bond. This structure renders it amenable to microbial degradation. In WWTPs, the majority of the substance is expected to be removed from the aqueous phase through adsorption to sludge and subsequent biodegradation.
Upon its release into the environment, the amide bond in this compound is susceptible to enzymatic hydrolysis by microorganisms nih.govnih.gov. This initial cleavage breaks the molecule into its constituent parts: myristic acid and glycine (B1666218). Both of these components are naturally occurring and can be readily metabolized by a wide variety of microorganisms in soil and water. Myristic acid can be degraded through the β-oxidation pathway, a common metabolic process for fatty acids, while glycine can be utilized as a source of carbon and nitrogen.
Due to its high biodegradability and the nature of its degradation products, this compound is not expected to persist in the environment or bioaccumulate in organisms. Any residual amounts that may be discharged in WWTP effluent are anticipated to undergo further degradation in receiving waters and sediments.
Aerobic and Anaerobic Biodegradation Pathways and Kinetics
The biodegradation of this compound proceeds under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, ensuring its breakdown in various environmental compartments.
Aerobic Biodegradation:
Under aerobic conditions, the primary biodegradation of this compound is initiated by the enzymatic hydrolysis of the amide linkage, catalyzed by amidase or acylase enzymes present in microorganisms nih.govdntb.gov.ua. This step yields myristic acid and glycine.
Myristic Acid Degradation: The resulting myristic acid is then catabolized through the well-established β-oxidation pathway. In this multi-step process, the fatty acid chain is sequentially shortened by two carbon atoms at a time, producing acetyl-CoA. This acetyl-CoA then enters the citric acid cycle (Krebs cycle) for complete oxidation to carbon dioxide and water, generating energy for the microorganisms.
Glycine Degradation: Glycine, being a simple amino acid, is readily assimilated by microorganisms. It can be deaminated to form glyoxylic acid, which can then enter central metabolic pathways. Alternatively, it can be converted to serine or other metabolites.
The ultimate aerobic biodegradation of N-acyl amino acid surfactants is generally rapid and complete, leading to mineralization (the conversion of an organic substance to inorganic products).
Anaerobic Biodegradation:
In anaerobic environments, such as sewage sludge digesters, sediments, and some soil layers, the biodegradation of this compound also commences with the hydrolysis of the amide bond, releasing myristic acid and glycine. The subsequent degradation of these intermediates follows anaerobic pathways:
Myristic Acid Degradation: Under anaerobic conditions, long-chain fatty acids like myristic acid are degraded through a process involving syntrophic bacteria. One group of bacteria carries out β-oxidation to produce acetate, hydrogen, and carbon dioxide. These products are then consumed by methanogenic archaea, which convert them into methane (B114726) and carbon dioxide.
Glycine Degradation: Glycine can be anaerobically degraded through various pathways, including the Stickland reaction, where it can act as either an electron donor or acceptor in coupled amino acid fermentation.
Comparative Biodegradability with Other Surfactant Classes
The environmental performance of a surfactant is often evaluated by comparing its biodegradability to that of other widely used surfactant classes. N-acyl amino acid surfactants like this compound are generally considered to have a more favorable environmental profile than some conventional surfactants.
Comparison with Anionic Surfactants:
Linear Alkylbenzene Sulfonates (LAS): LAS is a workhorse anionic surfactant that is readily biodegradable under aerobic conditions. However, its degradation is initiated by ω-oxidation of the alkyl chain followed by β-oxidation, and the benzene (B151609) ring is cleaved later in the process. Under anaerobic conditions, the degradation of LAS is significantly slower.
Sodium Lauryl Ether Sulfate (SLES): SLES is another common anionic surfactant that is also readily biodegradable. Its aerobic biodegradation involves the cleavage of the ether linkages and subsequent oxidation of the alkyl chain.
Comparison with Non-ionic Surfactants:
Alcohol Ethoxylates (AE): AEs are a major class of non-ionic surfactants that are known for their excellent biodegradability under both aerobic and anaerobic conditions. The degradation typically starts with the cleavage of the ether bonds or oxidation of the terminal alcohol group.
Based on their structure, being derived from natural building blocks (fatty acids and amino acids), N-acyl glycinates are expected to be at least as readily biodegradable as the most favorable conventional surfactants. The presence of the easily hydrolyzable amide bond is a key feature that facilitates their rapid initial breakdown.
Below is a conceptual comparison of the biodegradability of this compound with other surfactant classes based on their chemical nature and known environmental behavior.
| Surfactant Class | Example Compound | Primary Aerobic Biodegradation Pathway | Anaerobic Biodegradability | General Environmental Profile |
|---|---|---|---|---|
| N-Acyl Amino Acid Surfactant | This compound | Amide hydrolysis followed by β-oxidation of fatty acid and amino acid metabolism. | Considered readily biodegradable. | Excellent, derived from renewable resources with readily biodegradable components. |
| Anionic Surfactant (Sulfonate) | Linear Alkylbenzene Sulfonate (LAS) | ω-oxidation and β-oxidation of the alkyl chain, followed by ring cleavage. | Slow to negligible. | Good aerobic biodegradability, but persistence under anaerobic conditions can be a concern. |
| Anionic Surfactant (Sulfate) | Sodium Lauryl Ether Sulfate (SLES) | Cleavage of ether linkages and oxidation of the alkyl chain. | Generally considered biodegradable. | Good overall biodegradability. |
| Non-ionic Surfactant | Alcohol Ethoxylate (AE) | Cleavage of ether bonds or oxidation of the terminal alcohol group. | Readily biodegradable. | Excellent biodegradability under both aerobic and anaerobic conditions. |
Formulation Principles and Material Science Applications of Sodium Myristoyl Glycinate
Role in Enhancing Solubility and Bioavailability of Chemical Entities
The limited aqueous solubility of many active chemical entities presents a significant challenge in various fields, including pharmaceuticals and cosmetics. Surfactants like sodium myristoyl glycinate (B8599266) can substantially enhance the solubility of hydrophobic (lipophilic) compounds. nih.govpharmaexcipients.com The mechanism behind this enhancement is the process of micellization.
Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical aggregates called micelles. scirp.org These micelles have a hydrophobic core, formed by the myristoyl tails, and a hydrophilic shell, composed of the glycinate headgroups, which interfaces with the aqueous environment. The hydrophobic core acts as a micro-reservoir for lipophilic molecules, effectively encapsulating them and dispersing them in the aqueous phase, thereby increasing their apparent solubility. nih.govnih.gov By improving the dissolution of a poorly soluble compound, these surfactant systems can consequently enhance its bioavailability, which is a critical factor for the efficacy of active ingredients. pharmaexcipients.comsemanticscholar.org
The table below illustrates the principle of solubility enhancement by surfactants, showing data for the poorly water-soluble drug Cilostazol in the presence of various solubilizing agents.
Table 1: Solubility of Cilostazol in Aqueous Solutions with Different Excipients
| Medium | Solubility (µg/mL) | Fold Increase |
|---|---|---|
| Purified Water | 8.9 ± 0.5 | 1.0 |
| Poloxamer 407 (2%) | 18.2 ± 1.1 | 2.0 |
| Sodium Lauryl Sulfate (0.25%) | 118.5 ± 4.3 | 13.3 |
Mechanisms of Emulsion Stabilization and Prevention of Phase Separation
Emulsions are dispersions of one immiscible liquid in another (e.g., oil-in-water), and their inherent thermodynamic instability leads to phase separation over time through processes like coalescence, flocculation, and creaming. nih.gov Sodium myristoyl glycinate, owing to its amphiphilic nature, functions as an effective emulsifier, stabilizing these systems. stokkee.com
The primary mechanisms of emulsion stabilization by this compound include:
Reduction of Interfacial Tension : The surfactant molecules adsorb at the oil-water interface, reducing the interfacial tension. This lowers the energy required to create new droplets during emulsification and minimizes the thermodynamic drive for the system to reduce its interfacial area through coalescence. nih.gov
Formation of a Protective Interfacial Film : The adsorbed surfactant molecules form a physical barrier around the dispersed droplets. The hydrophilic glycinate headgroups orient towards the aqueous phase, while the hydrophobic myristoyl tails orient towards the oil phase. stokkee.com
Electrostatic and Steric Repulsion : As an anionic surfactant, the glycinate headgroup carries a negative charge, imparting a surface charge to the droplets. This leads to electrostatic repulsion between adjacent droplets, preventing them from approaching and coalescing. Additionally, the hydrated layer around the droplets can provide a steric hindrance effect, further contributing to stability.
The combination of these effects creates a robust interfacial layer that prevents droplet coalescence and ensures the long-term stability of the emulsion, preventing phase separation. nih.govmdpi.com
Rheological Control and Viscosity Modulation in Aqueous Formulations
Rheology modifiers are essential components used to control the flow properties, such as viscosity, of a formulation. deverauxspecialties.com This control is crucial for product texture, stability, and application performance. In aqueous systems, amino acid-based surfactants like this compound can significantly influence rheology.
At concentrations above the CMC, these surfactants form spherical micelles. As the concentration increases or upon the addition of other components like salts (electrolytes) or co-surfactants, these micelles can grow and change shape. A common transition is from small, spherical micelles to long, flexible, worm-like (or thread-like) micelles. nih.gov When these worm-like micelles become long enough to overlap and entangle, they form a transient network structure, leading to a dramatic increase in the viscosity of the solution. researchgate.net
This behavior allows for precise viscosity modulation. Factors that can be adjusted to control the rheology of a this compound solution include:
Surfactant concentration
Electrolyte concentration (e.g., Sodium Chloride)
Presence and type of co-surfactants
pH of the formulation nih.gov
This ability to build viscosity without relying on traditional polymeric thickeners is a significant advantage in formulating clear, sulfate-free cleansing systems with desired textures.
Table 2: Factors Influencing Viscosity in Amino Acid Surfactant Systems
| Factor | Mechanism of Action | Effect on Viscosity |
|---|---|---|
| Increased Surfactant Concentration | Promotes micellar growth from spherical to worm-like structures. | Increases |
| Addition of Electrolytes (Salt) | Shields electrostatic repulsion between headgroups, allowing micelles to pack more tightly and grow longer. | Increases (up to a point) |
| Addition of Co-surfactants | Can be incorporated into micelles, altering their curvature and promoting the transition to worm-like shapes. nih.gov | Increases or Decreases (depends on co-surfactant) |
| pH Adjustment | Can alter the charge on the hydrophilic headgroup, affecting intermolecular repulsion and micellar packing. nih.gov | Modulates |
Compatibility Studies with Diverse Formulation Components
The performance and stability of a formulation depend on the compatibility of its components. This compound, and N-acyl glycinates in general, exhibit excellent compatibility with a wide range of formulation ingredients. Compatibility studies often employ analytical techniques like Fourier-transform infrared spectroscopy (FTIR) and thermal analysis to detect potential chemical interactions between components. scielo.br
Research on related amino acid surfactants has demonstrated synergistic interactions when combined with other types of surfactants. stokkee.comnih.gov
Non-ionic Surfactants : Blends with non-ionic surfactants, such as alkyl polyglucosides (e.g., Decyl Glucoside), can enhance foam characteristics and contribute to a smoother sensory feel.
Other Anionic Surfactants : Studies on mixtures of sodium lauroyl glycinate and sodium lauroyl lactylate have shown that specific ratios can lead to synergistic effects, resulting in higher surface activity and improved foaming properties compared to the individual components. nih.gov
This compatibility allows formulators to create sophisticated systems that balance performance attributes like cleansing and foaming with mildness and desirable sensory properties.
Potential in Thermoreversible Gel Systems and Material Design
Thermoreversible gels are "smart" materials that exhibit a reversible transition from a low-viscosity liquid (sol) to a high-viscosity semi-solid (gel) in response to a change in temperature. nih.gov This property is highly valuable in applications like drug delivery, where a formulation can be administered as a liquid and then form a gel depot at physiological temperature.
While much of the research in this area focuses on polymer-based systems like poloxamers or chitosans, the self-assembling nature of surfactants offers a parallel pathway for creating such materials. nih.govgoogle.com The network of entangled worm-like micelles responsible for viscosity building in surfactant solutions is a form of a physical gel. The stability and dynamics of this network are highly sensitive to temperature.
For a surfactant like this compound, changes in temperature can alter the hydrophobic interactions of the myristoyl tails and the hydration of the glycinate headgroups. These changes can shift the equilibrium of micellar shapes, potentially triggering a sol-gel transition. By carefully selecting the surfactant structure, concentration, and other formulation components (e.g., salts, co-solutes), it may be possible to design aqueous systems based on this compound that exhibit thermoreversible behavior. This opens up possibilities for its use in advanced material design for controlled-release applications and other functional materials.
Advanced Research Directions and Future Perspectives in Sodium Myristoyl Glycinate Chemistry
Investigation of Structure-Property Relationships through Molecular Modifications
The performance of a surfactant is intrinsically linked to its molecular architecture. For sodium myristoyl glycinate (B8599266), this includes its myristoyl (C14) hydrophobic tail, the amide linkage, and the hydrophilic glycine (B1666218) headgroup. scirp.org Future research is centered on systematically modifying this structure to fine-tune its physicochemical properties and unlock new functionalities.
Key areas of investigation include:
Altering Hydrophobic Chain Length: The length and saturation of the fatty acyl chain significantly influence properties like critical micelle concentration (CMC), surface tension reduction, and detergency. Studies on related N-acyl glycinates show that longer fatty acyl chains can lead to more compact and organized adsorption films at interfaces. researchgate.net Conversely, introducing features like cis-unsaturation or hydroxyl groups into the alkyl chain can disrupt this close packing, affecting the viscoelasticity of interfacial films. researchgate.net
Modifying the Amino Acid Headgroup: Replacing glycine with other amino acids (e.g., alanine, serine, or glutamic acid) introduces variations in the size, polarity, and charge of the hydrophilic head. chalmers.se For example, using dicarboxylic amino acids like glutamic acid creates surfactants with two carboxyl groups, which weakens intermolecular hydrogen bonding due to charge repulsion and alters packing at interfaces. chalmers.se
N-Alkylation: Introducing a methyl group on the amide nitrogen, as seen in the related N-acyl sarcosinates, has been shown to considerably affect molecular packing at surfaces. chalmers.se Such modifications can influence foaming properties, mildness, and interaction with other formulation components.
Systematic studies correlating these molecular tweaks with performance metrics are crucial. This research allows for the rational design of novel surfactants with tailored properties, such as ultra-low CMC for enhanced efficiency or specific interfacial behaviors for advanced applications.
Table 1: Influence of Molecular Modifications on N-Acyl Amino Acid Surfactant Properties
| Molecular Modification | Structural Change Example | Predicted Effect on Property | Reference |
|---|---|---|---|
| Hydrophobic Chain Length | Increase from Lauroyl (C12) to Myristoyl (C14) or Stearoyl (C18) | Decreases Critical Micelle Concentration (CMC); enhances formation of compact interfacial films. | researchgate.netscirp.org |
| Amino Acid Headgroup | Replacing Glycine with Glutamic Acid | Introduces a second carboxyl group, increasing charge repulsion and altering molecular packing and counterion binding. | chalmers.se |
| N-Methylation of Amide | Replacing Glycine with Sarcosine (N-methylglycine) | Disrupts intermolecular hydrogen bonding, affecting molecular arrangement and packing at the air-water interface. | chalmers.se |
| Chain Unsaturation/Hydroxylation | Introducing a C=C double bond (oleoyl) or -OH group (ricinoleoyl) | Bends the hydrophobic tail, inhibiting close packing and altering the viscoelasticity of the interfacial film. | researchgate.net |
Development of Novel and Sustainable Synthesis Routes
The traditional chemical synthesis of N-acyl amino acid surfactants, the Schotten-Baumann reaction, involves reacting a fatty acyl chloride with the amino acid under alkaline conditions. chalmers.seresearchgate.net While effective, this route relies on acyl chlorides, which are often produced using hazardous reagents like phosgene (B1210022) or thionyl chloride. nih.govresearchgate.net This has prompted significant research into developing greener, more sustainable synthesis pathways.
Future developments in synthesis are focused on:
Enzymatic Synthesis: Biocatalysis represents a leading green alternative. researchgate.net Enzymes like lipases and aminoacylases can catalyze the N-acylation of amino acids under mild reaction conditions, avoiding harsh chemicals. researchgate.netrsc.org This approach offers high selectivity and reduces the generation of hazardous byproducts. researchgate.net Although challenges such as lower yields and higher costs have historically been a barrier, ongoing research into enzyme immobilization and process optimization is making enzymatic routes increasingly viable. scirp.orgresearchgate.net
Direct Acylation with Fatty Acids and Esters: To circumvent the use of acyl chlorides, methods using fatty acids, fatty acid methyl esters, or natural triglycerides (oils) as the acylating agents are being developed. researchgate.net One green chemistry approach involves reacting coconut oil directly with sodium glycinate at elevated temperatures with a catalyst. scirp.orgscirp.org This simplifies the process and utilizes renewable feedstocks directly. scirp.org
Catalytic Innovations: Research is also exploring novel catalytic systems to improve traditional chemical methods. One patented process uses the N-acyl amino acid surfactant product itself as a catalyst for the synthesis of the fatty acid chloride intermediate, potentially creating a more efficient and cost-effective manufacturing loop. google.com
Table 2: Comparison of Synthesis Routes for N-Acyl Amino Acid Surfactants
| Synthesis Route | Key Reagents | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Schotten-Baumann Reaction | Fatty Acyl Chloride, Amino Acid, Base | Aqueous/Organic Solvent, Alkaline pH | High yield, well-established industrial process. | Uses hazardous acyl chlorides; generates significant salt byproduct. | nih.govresearchgate.net |
| Enzymatic Synthesis | Fatty Acid/Ester, Amino Acid, Lipase/Aminoacylase | Mild temperature and pH, often in aqueous or solvent-free systems. | Green and sustainable; high specificity; avoids toxic reagents. | Can have lower yields, longer reaction times, and higher catalyst cost. | scirp.orgresearchgate.netresearchgate.net |
| Direct Ester/Oil Amidation | Fatty Acid Methyl Ester or Triglyceride (Oil), Amino Acid, Catalyst (e.g., Sodium Methoxide) | High temperature (e.g., ~160°C) | Uses renewable feedstocks directly; avoids acyl chlorides. | Requires high temperatures; may produce a mixture of products. | scirp.orgresearchgate.net |
Exploration of Sodium Myristoyl Glycinate in Advanced Material Systems
The self-assembly of surfactants into organized structures like micelles, vesicles, and liquid crystals is fundamental to their application. The unique properties of this compound, such as its biocompatibility and defined molecular structure, make it a promising candidate for the fabrication of advanced, functional materials.
Future research is exploring its use in:
Drug Delivery Systems: The ability to form micelles allows for the encapsulation of poorly water-soluble drugs, enhancing their bioavailability. nih.gov The biocompatible nature of amino acid-based surfactants makes them particularly suitable for pharmaceutical formulations. researchgate.net Future work will focus on designing stimuli-responsive systems, where the micelles release their payload in response to specific triggers like a change in pH. The inherent pH sensitivity of the carboxyl group in the glycinate head makes it a prime candidate for such applications. chalmers.se
Nanomaterial Synthesis and Stabilization: Surfactants are critical in the templated synthesis and stabilization of nanoparticles. This compound could serve as a biocompatible capping agent to control the growth, size, and surface properties of nanoparticles for biomedical and catalytic applications.
Functional Gels and Rheology Modifiers: The self-assembly of N-acyl amino acid surfactants can lead to the formation of viscoelastic wormlike micelles, which can dramatically alter the rheology of a solution. syr.edu This property is being explored for creating structured fluids and gels for use in personal care, food products, and industrial applications where precise flow control is required. The interaction of these surfactant systems with nanoparticles can create complex hybrid materials with unique rheological behaviors. syr.edu
Computational Modeling and Simulation Approaches for Predicting Behavior
Computational chemistry offers powerful tools to understand and predict the behavior of surfactants at a molecular level, accelerating the design and development process. Molecular Dynamics (MD) simulations, in particular, provide insights that are often difficult to obtain through experimental methods alone. tandfonline.comnih.gov
Future computational research on this compound will likely focus on:
Predicting Self-Assembly: MD simulations can model the spontaneous aggregation of surfactant molecules into micelles, providing detailed information on micelle size, shape, aggregation number, and internal structure. nih.govsemanticscholar.orgresearchgate.net This allows researchers to predict how changes in molecular structure or solution conditions will affect aggregation behavior. tandfonline.com
Interfacial Dynamics: Simulations are used to study the arrangement and packing of surfactant molecules at interfaces (e.g., air-water or oil-water). chalmers.setandfonline.com This is crucial for understanding foaming, emulsification, and wetting phenomena. These models can elucidate the role of specific interactions, such as intermolecular hydrogen bonds, in determining the properties of the interfacial film. tandfonline.com
Interaction with Other Molecules: Advanced simulations can model the interaction of surfactant micelles with active ingredients, polymers, or nanoparticles. nih.gov This is vital for formulation science, as it can predict the solubilization capacity of a micelle for a specific drug or the nature of the interaction between the surfactant and other components in a complex mixture. nih.gov Coarse-grained models are being developed to balance accuracy with computational cost, enabling the screening of numerous compounds. nih.gov
Table 3: Applications of Computational Modeling in this compound Research
| Modeling Technique | Predicted Properties / Phenomena | Significance for Research & Development | Reference |
|---|---|---|---|
| All-Atom Molecular Dynamics (MD) | Micelle structure, aggregation number, molecular packing at interfaces, hydrogen bonding networks, interaction with water and ions. | Provides a detailed, fundamental understanding of self-assembly and interfacial behavior to guide molecular design. | tandfonline.comacs.org |
| Coarse-Grained (CG) MD | Large-scale self-assembly, micelle fragmentation/fusion, interaction with nanoparticles and surfaces over longer timescales. | Enables simulation of more complex systems and dynamic processes, relevant to formulation stability and performance in confined geometries. | semanticscholar.orgnih.gov |
| Free Energy Calculations (e.g., Umbrella Sampling) | Solubilization capacity of micelles for drug molecules, binding energies, partitioning of molecules between bulk and micelle phases. | Allows for the quantitative prediction of a formulation's ability to carry active ingredients, aiding in drug delivery system design. | nih.gov |
Integration with Emerging Technologies in Colloid and Interface Science
Colloid and interface science is a rapidly advancing field, with new technologies constantly emerging. The unique properties of this compound position it as a valuable component for integration into these next-generation systems.
Future directions include:
Smart and Responsive Systems: The pH-responsive nature of the glycinate headgroup can be exploited to create "smart" emulsions or foams that change their properties (e.g., stability, viscosity) in response to environmental pH shifts. chalmers.se This could be applied in targeted delivery systems or advanced consumer products.
Microfluidics: This technology allows for the precise generation of droplets, emulsions, and particles. The well-defined interfacial properties of this compound make it an ideal stabilizer for creating highly monodisperse emulsions in microfluidic devices, with applications in pharmaceuticals, food, and materials science.
Synergistic Surfactant Systems: Research into mixtures of amino acid surfactants with other types of surfactants (e.g., non-ionic or cationic) or with co-surfactants like fatty alcohols is revealing significant synergistic effects. researchgate.netikifp.edu.pl These mixtures can exhibit dramatically enhanced foaming, wetting, or emulsifying properties compared to the individual components. ikifp.edu.pl Future work will focus on understanding and harnessing these synergies to create high-performance, sustainable formulations for a wide range of applications.
Q & A
Q. What are the established methods for synthesizing and characterizing sodium myristoyl glycinate in academic laboratories?
this compound is synthesized via the acylation of glycine with myristoyl chloride under alkaline conditions. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra to identify carbonyl and alkyl chain signals) and mass spectrometry (ESI-MS) for molecular weight validation. Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 210 nm . For replication, detailed protocols should follow guidelines for experimental rigor, including solvent selection (e.g., aqueous ethanol) and stoichiometric control to minimize byproducts .
Q. How can researchers determine the critical micelle concentration (CMC) of this compound, and what factors influence this property?
The CMC is measured using surface tension tensiometry or conductometry. A plot of surface tension vs. log concentration shows a sharp break at the CMC. Factors affecting CMC include pH (due to glycinate’s zwitterionic nature), temperature, and ionic strength (e.g., NaCl addition reduces CMC by shielding charges). Comparative studies with analogous surfactants (e.g., sodium cocoyl glycinate) can contextualize results .
Q. What analytical techniques are recommended for assessing the stability of this compound under varying pH and temperature conditions?
Stability studies involve incubating the compound at different pH levels (2–12) and temperatures (4–60°C). Degradation is monitored via HPLC for purity loss, dynamic light scattering (DLS) for particle size changes, and FTIR to detect hydrolysis of the amide bond. Accelerated stability testing (e.g., 40°C/75% RH) follows ICH guidelines .
Advanced Research Questions
Q. How can conflicting data on the solubility of this compound in polar vs. nonpolar solvents be resolved methodologically?
Contradictions often arise from solvent impurities or inconsistent temperature control. Researchers should:
Q. What experimental designs are suitable for probing the interaction of this compound with lipid bilayers or proteins?
- Lipid bilayers: Use fluorescence anisotropy with DPH probes or quartz crystal microbalance (QCM-D) to monitor surfactant insertion into synthetic membranes.
- Proteins: Circular dichroism (CD) spectroscopy or isothermal titration calorimetry (ITC) can assess conformational changes or binding thermodynamics. Controls should include non-ionic surfactants (e.g., Tween-20) to isolate charge-specific effects .
Q. How can researchers address discrepancies in cytotoxicity reports of this compound across cell lines?
- Standardize assays (e.g., MTT, LDH release) using identical cell passage numbers and serum-free conditions to avoid interference.
- Compare HC50 (hemolytic concentration) values with structurally similar surfactants (e.g., sodium lauroyl glutamate) to identify structure-activity trends .
- Perform transcriptomic analysis (RNA-seq) to identify cell-specific stress pathways .
Methodological Challenges and Solutions
Q. What strategies improve the reproducibility of this compound’s emulsification properties in formulation studies?
- Use a factorial design (e.g., Box-Behnken) to optimize variables: surfactant concentration, oil phase ratio, and homogenization speed.
- Characterize emulsions via zeta potential (colloidal stability) and rheology (viscosity vs. shear rate).
- Reference ISO standards for emulsification protocols to align with global benchmarks .
Q. How should researchers design experiments to evaluate the environmental impact of this compound in aqueous systems?
- Conduct biodegradability tests using OECD 301F (manometric respirometry) to measure microbial oxygen consumption.
- Analyze toxicity in aquatic models (e.g., Daphnia magna) with EC50 determination, comparing results to regulatory thresholds (e.g., EU REACH) .
Data Interpretation and Literature Synthesis
Q. How can computational chemistry enhance the understanding of this compound’s self-assembly mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
